2-(2,4-difluorophenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one
Description
This compound features a triazolo-pyridazine core fused with an octahydropyrrolo[3,4-c]pyrrole bicyclic system and a 2,4-difluorophenyl substituent. The triazolo-pyridazine moiety is a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and central nervous system (CNS) targeting due to its planar aromatic structure and hydrogen-bonding capacity . The octahydropyrrolo[3,4-c]pyrrole group introduces conformational rigidity and stereochemical complexity, which may enhance binding specificity compared to simpler amine systems. The 2,4-difluorophenyl substituent likely improves metabolic stability and lipophilicity, as fluorination is a common strategy to modulate pharmacokinetics .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c20-15-2-1-12(16(21)6-15)5-19(28)26-9-13-7-25(8-14(13)10-26)18-4-3-17-23-22-11-27(17)24-18/h1-4,6,11,13-14H,5,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUQAYKVKOKKSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)CC5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-difluorophenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting key data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 372.41 g/mol. The structure features a difluorophenyl moiety and a triazole-pyridazine hybrid, which are known to contribute to diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer properties. For instance, derivatives of triazoles have shown cytotoxic effects against various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) .
Table 1: Anticancer Activity of Related Triazole Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 6.2 |
| Compound B | T47D | 27.3 |
| Compound C | MCF-7 | 43.4 |
Antimicrobial Activity
Triazole derivatives have also been investigated for their antimicrobial properties. A study highlighted the effectiveness of certain triazole compounds against Candida species, showing inhibition of ergosterol biosynthesis at low concentrations . This suggests that the target compound may share similar properties due to its structural components.
The mechanism by which triazoles exert their biological effects often involves the inhibition of specific enzymes or pathways. For example, triazole compounds have been shown to inhibit phospholipase A2-like activity, which is crucial for various cellular processes including membrane formation and sporulation in fungi . The potential for the target compound to inhibit similar pathways warrants further investigation.
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of triazole derivatives and evaluated their anticancer activities in vitro. The results indicated that modifications in the triazole structure significantly impacted biological activity. The study concluded that optimizing these structures could lead to more potent anticancer agents .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on SAR has revealed that specific substitutions on the triazole ring enhance biological activity. For instance, compounds with additional functional groups showed improved efficacy against cancer cell lines compared to their unsubstituted counterparts . This insight could be instrumental in designing new derivatives based on the target compound.
Scientific Research Applications
Pharmaceutical Applications
The compound's structural features indicate potential applications in drug development:
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Antimicrobial Activity : The presence of triazole and pyridazine rings is associated with antimicrobial properties. Compounds containing these moieties have been studied for their effectiveness against various pathogens, including bacteria and fungi. For instance:
- Triazole derivatives are known for their antifungal activity and are commonly used in the treatment of fungal infections.
- Anticancer Potential : Research has indicated that compounds with similar structures exhibit cytotoxic effects on cancer cells. The incorporation of difluorophenyl groups may enhance the selectivity and potency of these compounds against tumor cells.
- Neurological Effects : Some derivatives of triazoles have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems. This compound could be explored for neuroprotective effects.
Agrochemical Applications
The unique chemical structure also suggests potential uses in agriculture:
- Pesticidal Properties : Compounds with triazole structures have been utilized as fungicides and herbicides. The incorporation of the difluorophenyl group may enhance the efficacy and stability of these agrochemicals.
- Plant Growth Regulators : The compound could be studied for its effects on plant growth and development, potentially serving as a growth regulator that influences hormonal pathways in plants.
Case Studies
While specific case studies on this exact compound were not found in the search results, related compounds provide insight into its potential applications:
- Fluconazole , a triazole derivative used as an antifungal medication, demonstrates the effectiveness of similar structures in clinical settings.
- Research on other difluorophenyl-containing compounds has shown promising results in both pharmaceutical and agrochemical applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazolo-pyridazine moiety participates in nucleophilic substitution reactions, particularly at electron-deficient positions. For example:
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Thiolation : Reaction with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) yields thiol derivatives. This is analogous to the synthesis of compound 7 (Scheme 2 in ), where NH₂ groups were replaced with thiol functionalities.
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Alkylation : Chloroacetonitrile or 2-chloroethanol reacts with the triazole ring under basic conditions (e.g., K₂CO₃ in DMF) to form alkylated derivatives (e.g., compounds 8 , 10 , 12 in ).
Key Reaction Conditions:
| Reaction Type | Reagents/Conditions | Product Example | Source |
|---|---|---|---|
| Thiolation | CS₂, KOH, EtOH, reflux | Thiol derivative | |
| Alkylation | Chloroacetonitrile, K₂CO₃, DMF, 25°C | Alkylated analog |
Coupling Reactions
The pyridazine ring facilitates metal-catalyzed cross-coupling reactions:
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Suzuki Coupling : Boronic acids may couple with halogenated pyridazine derivatives under palladium catalysis, forming biaryl structures. While direct examples are not provided for this compound, similar triazolo-pyridazines are known to undergo such reactions .
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Buchwald-Hartwig Amination : The nitrogen-rich structure could enable C–N bond formation with aryl halides, though specific data is limited.
Cyclization and Ring Formation
The octahydropyrrolo[3,4-c]pyrrol group is synthesized via multi-step cyclization:
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Step 1 : Condensation of difluorophenyl acetophenone derivatives with amines forms pyrrolidine intermediates.
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Step 2 : Acid- or base-catalyzed cyclization generates the fused pyrrolo-pyrrolidine system.
Example Pathway:
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Intermediate formation : Reaction of 2,4-difluorophenylacetone with a triazolo-pyridazine amine.
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Cyclization : Under reflux in dichloromethane (DCM) with a Lewis acid catalyst (e.g., AlCl₃).
Functional Group Transformations
The ethanone (ketone) group undergoes characteristic reactions:
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol.
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Oxidation : Strong oxidizing agents (e.g., KMnO₄) could convert the ketone to a carboxylic acid, though this is less common due to stability concerns .
Stability and Reactivity Considerations
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pH Sensitivity : The compound is stable under neutral conditions but may degrade in strongly acidic/basic environments due to hydrolysis of the triazole ring.
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Thermal Stability : Decomposition occurs above 200°C, as inferred from related difluorophenyl-triazolo compounds .
Analytical Methods for Reaction Monitoring
Comparison with Similar Compounds
Triazolo-Pyridazine Derivatives
- Target Compound : The triazolo[4,3-b]pyridazine core is substituted at the 6-position with an octahydropyrrolo-pyrrole system.
- Compound 9a (): 3-(3,4-Dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole.
- M452-1244 () : 6-(3,4-Dimethylphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one.
Data Table 1: Structural and Physicochemical Comparison
*MW calculated using molecular formula.
Pharmacological Implications
- Target Compound : The octahydropyrrolo-pyrrole system may enhance blood-brain barrier (BBB) penetration compared to M452-1244’s piperazine, which is more polar .
- Compound 9a : The thiadiazole core may confer higher metabolic stability but lower solubility, as sulfur-containing heterocycles often exhibit slower hepatic clearance .
Research Findings and Limitations
- Evidence Gaps: No direct pharmacological data exists for the target compound. Comparisons rely on structural analogs and computational predictions (e.g., logP, BBB permeability).
- Similarity Analysis () : Structural similarity metrics (Tanimoto coefficient >0.7) suggest overlapping target profiles with M452-1244, but functional assays are needed to validate .
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and what are common pitfalls?
- Methodological Answer : Synthesis typically involves multi-step routes:
- Step 1 : Construct the octahydropyrrolo[3,4-c]pyrrole core via cyclocondensation of bifunctional amines and ketones under acidic conditions.
- Step 2 : Introduce the [1,2,4]triazolo[4,3-b]pyridazine moiety via Pd-catalyzed cross-coupling or nucleophilic substitution (e.g., SNAr) at the 6-position of the pyridazine ring .
- Step 3 : Functionalize the 2,4-difluorophenyl group using Ullmann coupling or Buchwald-Hartwig amination .
Common Pitfalls : - Low yields in cyclization steps due to steric hindrance; optimize using microwave-assisted synthesis .
- Fluorine substituent instability under strong bases; use mild conditions (e.g., K₂CO₃ in DMF) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy : Confirm structure via /-NMR (e.g., -NMR peaks at -110 to -120 ppm for difluorophenyl groups) and high-resolution mass spectrometry (HRMS) .
- X-ray Crystallography : Resolve crystal structures to verify stereochemistry (e.g., compare with Acta Crystallographica data for related fluorophenyl-triazolo compounds) .
Advanced Research Questions
Q. How can contradictory biological activity data across different assays be resolved?
- Methodological Answer :
- Assay Replication : Standardize conditions (e.g., pH, temperature, solvent) to minimize variability. For antimicrobial studies, use consistent inoculum sizes and reference strains .
- Mechanistic Studies : Perform time-kill assays or target-specific enzymatic inhibition tests (e.g., fluorometric kinase assays) to distinguish nonspecific effects .
- Data Normalization : Use internal controls (e.g., IC₅₀ ratios relative to positive controls) to account for inter-assay variability .
Q. What computational approaches predict binding interactions between this compound and kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR or CDK2 kinases). Validate with co-crystallized ligands from PDB entries (e.g., 1M17) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds with fluorophenyl and triazolo groups .
- Free Energy Calculations : Apply MM-GBSA to quantify binding affinities, focusing on fluorine-mediated hydrophobic interactions .
Q. How can reaction yields be optimized in multi-step syntheses?
- Methodological Answer :
- DOE Optimization : Vary parameters (temperature, catalyst loading, solvent polarity) using a Taguchi matrix. For example, increasing DMF:H₂O ratios improves cyclization yields by 15–20% .
- Catalyst Screening : Test Pd(OAc)₂/XPhos vs. CuI/1,10-phenanthroline for coupling steps; Pd systems often achieve >80% yield .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
